Methyl 6-methyl-4-oxoheptanoate

Catalog No.
S15007396
CAS No.
76678-33-6
M.F
C9H16O3
M. Wt
172.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-methyl-4-oxoheptanoate

CAS Number

76678-33-6

Product Name

Methyl 6-methyl-4-oxoheptanoate

IUPAC Name

methyl 6-methyl-4-oxoheptanoate

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C9H16O3/c1-7(2)6-8(10)4-5-9(11)12-3/h7H,4-6H2,1-3H3

InChI Key

WWJJFFQJZBJYMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)CCC(=O)OC

Methyl 6-methyl-4-oxoheptanoate is an organic compound characterized by its ester functional group and a ketone within a heptanoic acid framework. Its chemical formula is C8H14O3C_8H_{14}O_3, and it is classified as a methyl ester of 6-methyl-4-oxoheptanoic acid. This compound features a seven-carbon chain with a methyl group at the sixth position and a carbonyl group at the fourth position, contributing to its unique reactivity and properties.

The structure of methyl 6-methyl-4-oxoheptanoate can be represented as follows:

text
O ||C1 - C2 - C3 - C4 - C5 - C6 - C7 | CH3

This molecular arrangement allows for various chemical interactions, making it of interest in both synthetic and biological contexts.

Typical of esters and ketones:

  • Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form the corresponding acid, 6-methyl-4-oxoheptanoic acid, and methanol.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Transesterification: This process can occur with alcohols in the presence of a catalyst, yielding different methyl esters.
  • Oxidation: The methyl group may undergo oxidation under certain conditions, potentially leading to more complex structures.

These reactions illustrate its versatility as a chemical intermediate in organic synthesis.

The synthesis of methyl 6-methyl-4-oxoheptanoate can be achieved through various methods:

  • Esterification: Reacting 6-methyl-4-oxoheptanoic acid with methanol in the presence of an acid catalyst can yield the ester.
  • Acylation: The compound can also be synthesized by acylating an appropriate alcohol with the corresponding acid chloride.
  • Cyclization Reactions: As noted in some studies, related compounds have been synthesized via cyclization reactions involving amino acids or their derivatives .

These methods highlight the compound's accessibility for synthetic chemists.

Methyl 6-methyl-4-oxoheptanoate has potential applications in several areas:

  • Chemical Intermediates: It serves as a precursor for synthesizing other complex organic molecules.
  • Flavor and Fragrance Industry: Compounds with similar structures are often used in flavoring agents due to their pleasant aromas.
  • Pharmaceuticals: It may be explored for potential use in drug development due to its structural characteristics that could interact with biological targets.

Methyl 6-methyl-4-oxoheptanoate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameChemical FormulaKey Features
Methyl 4-oxohexanoateC7H12O3C_7H_{12}O_3One less carbon, similar ester functionality
Methyl 6-methyl-4-oxohexanoateC8H14O3C_8H_{14}O_3Similar structure with an additional methyl group
Methyl heptanoateC8H16O2C_8H_{16}O_2Saturated ester without ketone functionality
Methyl octanoateC8H16O2C_8H_{16}O_2Longer carbon chain, used in food industry

These comparisons highlight the unique positioning of methyl 6-methyl-4-oxoheptanoate within a family of related compounds, emphasizing its potential for diverse applications in chemistry and biology.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

172.109944368 g/mol

Monoisotopic Mass

172.109944368 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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